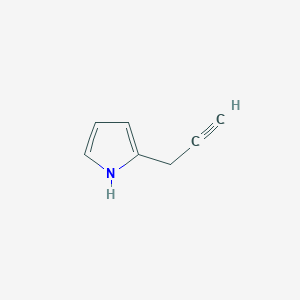

1H-Pyrrole, 2-(2-propyn-1-yl)-

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N |

|---|---|

Molecular Weight |

105.14 g/mol |

IUPAC Name |

2-prop-2-ynyl-1H-pyrrole |

InChI |

InChI=1S/C7H7N/c1-2-4-7-5-3-6-8-7/h1,3,5-6,8H,4H2 |

InChI Key |

PQKFEMLWEIXJNY-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=CC=CN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Chemical Compound 1h Pyrrole, 2 2 Propyn 1 Yl

Retrosynthetic Strategies for Pyrrole-Alkyne Conjugates

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. youtube.comyoutube.comyoutube.com For a target molecule like 1H-Pyrrole, 2-(2-propyn-1-yl)-, the primary disconnection would logically occur at the C-C bond between the pyrrole (B145914) ring and the propargyl group. This leads to two key synthons: a pyrrole anion or a suitable pyrrole derivative, and a propargyl electrophile.

A common retrosynthetic approach involves disconnecting the target molecule to reveal simpler, commercially available, or easily synthesizable starting materials. youtube.comyoutube.comyoutube.comyoutube.com In the case of 1H-Pyrrole, 2-(2-propyn-1-yl)-, the analysis would suggest a strategy involving the nucleophilic attack of a pyrrole derivative onto a propargyl halide or a related electrophile. This disconnection is strategically sound as it simplifies the complex target into two more manageable fragments. youtube.com

Further disconnection of the pyrrole ring itself could lead back to acyclic precursors through established methods like the Paal-Knorr or Hantzsch pyrrole syntheses, although direct functionalization of a pre-formed pyrrole ring is often more efficient for this specific target.

Direct Alkynylation Approaches to Pyrrole Derivatives

Direct alkynylation methods have emerged as powerful tools for the synthesis of alkynyl-substituted heterocycles, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. epfl.ch

Metal-Catalyzed C-N or C-C Bond Formation for Propargylpyrrole Synthesis

Metal-catalyzed reactions are central to the synthesis of functionalized pyrroles. organic-chemistry.orgorganic-chemistry.org These methods often involve the formation of carbon-carbon or carbon-nitrogen bonds, providing efficient routes to compounds like 1H-Pyrrole, 2-(2-propyn-1-yl)-. Transition metals such as palladium, ruthenium, gold, and silver have all been employed to catalyze the introduction of alkyne moieties onto pyrrole rings. rsc.orgacs.orgnih.govnih.govlibretexts.org

Gold-Catalyzed Reactions in Pyrrole Synthesis

Gold catalysts have proven to be particularly effective in the synthesis of pyrroles and other heterocycles from alkyne precursors. rsc.orgacs.org Gold(I) complexes can activate alkynes towards nucleophilic attack, facilitating a variety of transformations. acs.org

One notable method is the gold-catalyzed direct alkynylation of pyrroles. epfl.chepfl.ch For instance, the use of a gold catalyst in conjunction with a hypervalent iodine reagent allows for the direct introduction of a silylacetylene group onto the pyrrole ring at room temperature. epfl.chepfl.ch This method is operationally simple and tolerates a wide range of functional groups. epfl.ch The regioselectivity of this reaction can be controlled by the steric hindrance on the nitrogen atom of the pyrrole. epfl.ch

Gold-catalyzed cycloisomerization reactions of enynes are also valuable for constructing carbo- and heterocyclic frameworks. nih.gov Additionally, gold-catalyzed tandem reactions, such as the synthesis of 3H-benzo[e]isoindoles from isoxazoles and diynamides, involve the initial formation of 2-(3-pyrrolyl)-1-alkynylbenzenes. nih.govacs.org

| Catalyst System | Substrates | Product Type | Key Features |

| Au(I) catalyst / Benziodoxolone-based hypervalent iodine reagent | Pyrrole, Silylacetylenes | 2-Alkynylpyrrole | High yield, room temperature, functional group tolerance. epfl.chepfl.ch |

| [IPrAu(CH3CN)]SbF6 | Alkynyl thioethers, Isoxazoles | 3-Sulfenylated pyrroles | Regioselective (3+2) cycloaddition. nih.gov |

| Gold catalyst | Diynamides, Isoxazoles | 2-(3-pyrrolyl)-1-alkynylbenzenes (intermediate) | One-pot tandem catalysis. nih.govacs.org |

Ruthenium-Catalyzed Annulations and C-H Functionalizations

Ruthenium catalysts are effective for the C-H functionalization of pyrroles. rsc.orgyoutube.com For example, ruthenium(II)-catalyzed oxidative coupling of N-acyl pyrroles with alkenes occurs regioselectively at the C2-position of the pyrrole ring. rsc.org This demonstrates the potential of ruthenium to direct functionalization to a specific position on the pyrrole core.

While direct examples of ruthenium-catalyzed propargylation of pyrrole to form 1H-Pyrrole, 2-(2-propyn-1-yl)- are less common in the provided results, the established ability of ruthenium to catalyze C-H activation and coupling reactions suggests its potential applicability in such a synthesis. rsc.orgyoutube.com

| Catalyst System | Substrates | Product Type | Key Features |

| Ruthenium(II) catalyst | N-acyl pyrroles, Alkenes | C2-alkenylated pyrroles | Regioselective C-H activation. rsc.org |

| Ruthenium-based pincer-type catalysts | Secondary alcohols, Amino alcohols | Substituted pyrroles | Dehydrogenative coupling. organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Methods (e.g., Sonogashira Coupling for related alkynic ketones)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. chim.it The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a particularly relevant method for the synthesis of alkyne-substituted aromatics. libretexts.orgnih.govwikipedia.orgnih.gov

While the direct Sonogashira coupling to an unsubstituted C-H bond of pyrrole is challenging, the coupling of a halogenated pyrrole derivative (e.g., 2-bromopyrrole) with propargyl alcohol or a protected derivative is a viable route. The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and a base. nih.govwikipedia.org Copper-free Sonogashira variants have also been developed to avoid potential side reactions like porphyrin metalation. rsc.org

Palladium catalysts are also used for the C-H arylation of pyrroles and the synthesis of polysubstituted pyrroles from anilines and alkynes. nih.govsioc-journal.cn

| Catalyst System | Substrates | Product Type | Key Features |

| PdCl2(PPh3)2 / CuI | 5-bromo DHPs, Terminal alkynes | Acetylene-substituted DHPs | Forms C-C bond between organohalide and alkyne. nih.gov |

| Palladium(0) catalyst / Copper(I) cocatalyst | Aryl/vinyl halides, Terminal alkynes | Conjugated enynes, Arylalkynes | Mild reaction conditions. libretexts.orgwikipedia.org |

| Palladium precatalyst / 2-(dialkylphosphino)biphenyl ligands | (Pyrrolyl)zinc chloride, Aryl halides | 2-Arylpyrroles | High tolerance for steric hindrance. researchgate.net |

Silver-Catalyzed A3-Coupling Strategies and Cascade Reactions

Silver catalysts are employed in various synthetic transformations, including multicomponent reactions. The A3 (alkyne-aldehyde-amine) coupling reaction is a powerful method for the synthesis of propargylamines. While not a direct route to 1H-Pyrrole, 2-(2-propyn-1-yl)-, this methodology highlights the utility of silver in activating alkynes for C-C bond formation.

Silver is also known to catalyze 1,3-dipolar cycloaddition reactions, which can be part of a tandem sequence to synthesize pyrroles from simple alkenes. nih.gov Furthermore, silver can form π-alkyne complexes, which can be intermediates in coupling reactions. libretexts.org Cascade reactions, which involve multiple bond-forming events in a single operation, are an efficient strategy in organic synthesis, and silver catalysts can play a role in initiating such sequences. baranlab.orgnih.gov

| Catalyst System | Substrates | Product Type | Key Features |

| Silver catalyst | Alkenes, Azomethine ylides | Polysubstituted pyrroles | One-pot sequential 1,3-dipolar cycloaddition/aromatization. nih.gov |

| Silver catalyst | Propargylic esters | Functionalized products | Can initiate cascade reactions. nih.gov |

Other Transition Metal-Mediated Syntheses

While various specific transition metal-catalyzed reactions exist for pyrrole synthesis, a broader look reveals other effective methods for constructing the pyrrole ring, which can be adapted to include an alkyne functionality. One such strategy involves the conversion of dienyl azides into polysubstituted pyrroles. organic-chemistry.org This reaction can be catalyzed by zinc iodide (ZnI₂) or rhodium perfluorobutyrate (Rh₂(O₂CC₃F₇)₄) at room temperature, offering a mild and efficient route to pyrrole formation. organic-chemistry.org The versatility of this method is demonstrated by its tolerance of various functional groups and its effectiveness with substrates bearing either electron-rich or electron-poor substituents. organic-chemistry.org Zinc iodide is noted as a more cost-effective catalyst compared to its rhodium counterpart. organic-chemistry.org

Another significant transition-metal-mediated approach is the palladium and copper co-catalyzed cascade reaction of homopropargylic amines with aryl iodides. nih.gov This multi-step process is thought to involve a sequence of Sonogashira coupling, intramolecular hydroamination, and reductive elimination, followed by oxidation to yield the final aromatic pyrrole product. nih.gov These methods represent powerful tools in the synthetic chemist's arsenal (B13267) for accessing complex pyrrole structures.

Base-Mediated Cyclization Reactions for Pyrrole Ring Formation

Base-mediated reactions offer a compelling, often metal-free, alternative for the synthesis of pyrrole rings, including those bearing alkyne groups. These methods typically involve the intramolecular cyclization of a suitably designed acyclic precursor.

A highly effective and mild metal-free method for generating polysubstituted pyrroles is the base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones. rsc.orgresearchgate.net These substrates, which can be prepared through methods like Sonogashira cross-coupling followed by conjugate addition of propargylamine, serve as versatile common intermediates. organic-chemistry.org When treated with a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature, these enaminones undergo a 5-exo-dig cyclization to produce NH-free pyrroles in moderate to excellent yields. rsc.orgorganic-chemistry.org The proposed mechanism involves an initial base-catalyzed anionic cyclization, followed by protonation and isomerization to furnish the aromatic pyrrole ring. organic-chemistry.org This transformation is valued for its operational simplicity, use of inexpensive reagents, and tolerance for a range of substituents on the starting enaminone. rsc.orgorganic-chemistry.org

Table 1: Examples of Base-Mediated Cyclization of N-Propargylic β-Enaminones Note: This table represents generalized findings from studies on polysubstituted pyrroles, as specific data for the parent 1H-Pyrrole, 2-(2-propyn-1-yl)- via this exact route is not detailed in the provided sources. The yields are indicative of the reaction's efficiency for various substituted analogues.

| Starting Material (N-Propargylic β-Enaminone) | Base | Solvent | Product (Substituted Pyrrole) | Yield |

| Substituted N-propargyl β-enaminone | Cs₂CO₃ | DMSO | Polysubstituted Pyrrole | Good to Excellent organic-chemistry.org |

| Various N-alkyl, N-propargyl β-enaminones | Base | - | Corresponding Polysubstituted Pyrroles | Moderate to Good rsc.org |

The Favorsky reaction, a classic method for the ethynylation of carbonyl compounds, has been successfully adapted for pyrrolecarbaldehydes, providing a route to 2-(1-hydroxyprop-2-yn-1-yl)pyrroles, which are closely related to the target compound. nih.gov Direct ethynylation of pyrrole-2-carbaldehyde under classic Favorsky conditions (e.g., KOH) is generally unsuccessful. nih.gov This is attributed to the electronic delocalization from the deprotonated pyrrole nitrogen, which reduces the electrophilicity of the aldehyde carbonyl group. nih.gov

However, by first protecting the pyrrole nitrogen, for instance as an N-vinyl group, the reaction proceeds efficiently. The base-mediated direct ethynylation of 1-vinylpyrrole-2-carbaldehydes with acetylene (B1199291) gas can be accomplished using a NaOH/EtOH/DMSO system at low temperatures (7–10 °C), affording the corresponding 2-(1-hydroxyprop-2-yn-1-yl)-1-vinylpyrroles in yields ranging from 53% to 94%. nih.govnih.gov This modified Favorsky reaction provides a direct and expedient pathway to these valuable functionalized pyrrole intermediates. nih.govresearchgate.net

Table 2: Synthesis of 2-(1-hydroxyprop-2-yn-1-yl)-1-vinylpyrroles via Favorsky Ethynylation Data sourced from Beilstein J. Org. Chem. 2015, 11, 228–232. researchgate.net

| Entry | 1-Vinylpyrrole-2-carbaldehyde Substituent | Reaction Time (h) | Yield (%) |

| a | 5-Ph | 2 | 68 researchgate.net |

| b | 5-(4-ClC₆H₄) | 4 | 63 researchgate.net |

| c | 5-(4-BrC₆H₄) | 2.5 | 53 researchgate.net |

| d | 4,5,6,7-Tetrahydroindol-1-yl | 4 | 94 researchgate.net |

| e | 4-Me, 5-Ph | 4 | 67 researchgate.net |

| f | 4-Et, 5-Ph | 2.5 | 66 researchgate.net |

Multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like substituted pyrroles in a single step from three or more starting materials. rsc.orgrsc.org This approach is attractive due to its high atom economy and operational simplicity. researchgate.net Various MCRs have been developed for pyrrole synthesis, such as the three-component Hantzsch pyrrole synthesis, which traditionally involves the reaction of a β-enaminone and an α-haloketone. researchgate.net

In the context of creating pyrrole-alkyne frameworks, MCRs can be designed to incorporate an alkyne-containing building block. For instance, a base-mediated [3+2] cycloaddition of 1-arylpropynes with nitriles has been developed to assemble 2,3,5-trisubstituted 1H-pyrroles. rsc.org While not forming the exact target compound, these strategies highlight the potential of MCRs to rapidly generate diverse libraries of pyrrole derivatives containing alkyne functionalities. rsc.orgresearchgate.net

Protecting Group Chemistry for the Pyrrole Nitrogen and Terminal Alkyne

The strategic use of protecting groups is crucial in the multi-step synthesis of complex molecules like 2-(2-propyn-1-yl)-1H-pyrrole. Both the pyrrole nitrogen and the terminal alkyne proton possess reactivity that may need to be masked during certain transformations.

Pyrrole Nitrogen Protection: The pyrrole NH is acidic and its deprotonation can influence subsequent reactions. Electron-withdrawing sulfonyl groups, such as benzenesulfonyl (Bs) and p-toluenesulfonyl (Ts), are common and effective protecting groups. researchgate.net They reduce the electron-rich nature of the pyrrole ring, allowing for a wider range of reactions to be performed with higher regioselectivity. researchgate.net Other useful groups include the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is advantageous for its mild removal conditions. researchgate.net In some synthetic contexts, the pyrrole ring itself can be employed as a stable protecting group for a primary amine, formed by reacting the amine with 2,5-dimethoxytetrahydrofuran. nih.gov

Terminal Alkyne Protection: The acidic proton of a terminal alkyne can interfere with many organometallic and basic reactions. The most common protecting groups for this functionality are trialkylsilyl groups, with trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS) being prevalent choices. These groups are typically installed by treating the alkyne with the corresponding silyl (B83357) halide in the presence of a base. Their stability varies, allowing for selective removal when needed, often using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

Optimization of Reaction Conditions and Yield Enhancement in 2-(2-propyn-1-yl)-1H-Pyrrole Synthesis

Optimizing reaction conditions is key to maximizing the yield and purity of the desired product. While specific optimization data for the C-alkylation to form 2-(2-propyn-1-yl)-1H-pyrrole is not extensively detailed, studies on the isomeric N-alkylation to produce 1-(prop-2-yn-1-yl)-1H-pyrroles offer valuable insights into the critical parameters. researchgate.net

In one such study, the N-propargylation of a substituted pyrrole was systematically optimized. researchgate.net The choice of base and solvent was found to be critical. While using potassium hydroxide (B78521) (KOH) in acetone (B3395972) resulted in a low yield (10%), switching to potassium carbonate (K₂CO₃) in dimethylformamide (DMF) dramatically increased the yield to 87%. researchgate.net Further investigation showed that reaction time could be significantly reduced from 14 hours to 5 hours by increasing the temperature to 65 °C, without compromising the yield. researchgate.net These findings underscore the importance of screening bases, solvents, and temperature to enhance reaction efficiency.

Table 3: Optimization of N-Propargylation of a Pyrrole Derivative Data illustrates general principles of optimization for pyrrole alkylation, based on the N-alkylation of methyl 4-acetyl-5-methyl-1H-pyrrole-3-carboxylate with propargyl bromide. researchgate.net

| Entry | Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | KOH (1.2) | Acetone | Room Temp. | - | 10 researchgate.net |

| 2 | K₂CO₃ (4.0) | DMF | Room Temp. | 14 | 87 researchgate.net |

| 3 | K₂CO₃ (4.0) | DMF | 65 °C | 5 | 85 researchgate.net |

| 4 | K₂CO₃ (6.0) | DMF | Room Temp. | 14 | 87 researchgate.net |

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of 1H-Pyrrole, 2-(2-propyn-1-yl)- focuses on improving the environmental profile of the synthetic process. Traditional methods for constructing such functionalized pyrroles often rely on multi-step procedures that may involve hazardous reagents, volatile organic solvents, and significant energy consumption. In contrast, modern green methodologies aim to enhance efficiency by minimizing waste, reducing energy input, and utilizing less toxic and more sustainable materials. Key areas of advancement include the adoption of alternative energy sources like microwave irradiation, the use of eco-friendly catalysts, and the implementation of solvent-free reaction conditions.

A primary route for the synthesis of 2-alkynylpyrroles involves the coupling of a pyrrole derivative with a propargyl group. The Sonogashira cross-coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is a foundational method for this transformation. wikipedia.orglibretexts.org However, conventional Sonogashira protocols often require palladium and copper catalysts, with the latter being potentially toxic and contributing to the formation of undesired alkyne homocoupling byproducts. wikipedia.org Green chemistry has driven the development of improved versions of this reaction.

Recent research emphasizes several green strategies applicable to the synthesis of 1H-Pyrrole, 2-(2-propyn-1-yl)- and related compounds:

Catalyst Substitution: A core principle of green chemistry is the replacement of toxic or precious metal catalysts with more abundant, benign, and cost-effective alternatives. Iron, as the fourth most abundant element in the Earth's crust, has emerged as a prime candidate. iosrjournals.org Iron-catalyzed C-H activation and coupling reactions provide a pathway to functionalize heterocycles without the need for pre-functionalization (e.g., halogenation), thereby reducing steps and atom waste. iosrjournals.orguri.edu Similarly, copper can be employed as a primary catalyst for pyrrole synthesis under solvent-free conditions, offering a more sustainable option than palladium-heavy systems. researchgate.net

Energy Efficiency and Process Intensification: Microwave-assisted synthesis has become a prominent technique in green organic chemistry. pensoft.net By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to minutes, leading to significant energy savings and often higher product yields compared to conventional heating methods. uri.educapes.gov.br This approach is widely applicable to the synthesis of various pyrrole derivatives. tandfonline.comnih.goveurekaselect.com

Use of Safer Solvents and Solvent-Free Conditions: Eliminating volatile organic solvents (VOCs) is a major goal of green synthesis. capes.gov.br Many modern procedures for preparing pyrroles and related heterocycles are now designed to run under solvent-free (neat) conditions. acs.orgnih.gov When a solvent is necessary, greener alternatives such as water or bio-derived solvents like dimethylisosorbide (DMI) are explored. organic-chemistry.org Copper-free Sonogashira couplings, for instance, have been successfully performed in water. organic-chemistry.org

The following table compares a traditional Sonogashira coupling approach to potential greener alternatives for the C-alkynylation of a pyrrole precursor.

| Parameter | Traditional Sonogashira Coupling | Green Alternative 1: Copper-Free Sonogashira | Green Alternative 2: Iron-Catalyzed C-H Alkynylation |

|---|---|---|---|

| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₄) and Copper(I) co-catalyst (e.g., CuI) | Palladium complex only (e.g., HandaPhos-Pd) | Iron salt (e.g., FeCl₃) |

| Pyrrole Substrate | 2-Halopyrrole (e.g., 2-Iodopyrrole) | 2-Halopyrrole (e.g., 2-Bromopyrrole) | 1H-Pyrrole (direct C-H activation) |

| Solvent | Amine (e.g., triethylamine), THF, or DMF | Water or bio-derived solvents | Solvent-free or high-boiling point ether |

| Key Advantages | Well-established, reliable | Avoids toxic copper co-catalyst; can be run in water; prevents homocoupling byproducts. wikipedia.orgorganic-chemistry.org | Uses inexpensive, non-toxic catalyst; avoids pre-functionalization step, improving atom economy. iosrjournals.orguri.edu |

| Key Disadvantages | Requires precious metal (Pd), toxic co-catalyst (Cu), and organic solvents. | May still require precious metal catalyst (Pd). | Methodology is newer and may have a more limited substrate scope compared to Sonogashira. |

Furthermore, the impact of microwave assistance on reaction efficiency is a critical aspect of green synthesis for pyrrole derivatives. The data below illustrates typical improvements seen when switching from conventional heating to microwave irradiation for related heterocyclic syntheses.

| Synthetic Method | Heating Method | Typical Reaction Time | Typical Yield | Reference Finding |

|---|---|---|---|---|

| Paal-Knorr Pyrrole Synthesis | Conventional Heating | Several hours (e.g., 6-24 h) | 55-85% | Conventional methods are time and energy-intensive. uri.edu |

| Paal-Knorr Pyrrole Synthesis | Microwave Irradiation | Minutes (e.g., 2-10 min) | 87-94% | Microwave protocols offer reduced reaction times and enhanced yields. uri.educapes.gov.br |

| N-Alkylation of Pyrrole Derivative | Conventional Heating | 8 hours | 50% | Conventional heating requires prolonged reaction times. nih.gov |

| N-Alkylation of Pyrrole Derivative | Microwave Irradiation | 4 hours | 41% | Microwave assistance provides a significant time and energy-efficient alternative, even with a slight trade-off in yield in some cases. nih.gov |

Elucidation of Reactivity and Transformational Pathways of 1h Pyrrole, 2 2 Propyn 1 Yl

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Propargyl Moiety

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a highly efficient method for modifying 1H-Pyrrole, 2-(2-propyn-1-yl)-. This "click chemistry" reaction is known for its reliability and high yields in creating a stable 1,2,3-triazole linkage. wikipedia.orgrsc.org This reaction has found extensive use in medicinal chemistry, bioconjugation, and materials science. rsc.orgresearchgate.net

A key feature of the CuAAC reaction with terminal alkynes like 1H-Pyrrole, 2-(2-propyn-1-yl)- is its exceptional regioselectivity. nih.gov The process almost exclusively yields the 1,4-disubstituted-1,2,3-triazole isomer. nih.govrsc.org This specificity is a direct result of the copper-catalyzed mechanism, which proceeds through a copper-acetylide intermediate, directing the azide (B81097) to bond at the terminal carbon of the alkyne. nih.gov In contrast, the uncatalyzed thermal Huisgen cycloaddition often produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov Stereoselectivity is not a factor in the formation of the aromatic triazole ring itself; however, any pre-existing stereocenters in the azide partner are typically preserved under the mild reaction conditions.

The effectiveness of the CuAAC reaction heavily relies on the catalyst system. While various copper(I) sources can be used, a common and effective method is the in situ reduction of a copper(II) salt, like copper(II) sulfate (B86663), using a reducing agent such as sodium ascorbate. nih.gov This maintains a low concentration of the active Cu(I) catalyst, which is crucial for preventing side reactions and promoting an efficient catalytic cycle. nih.gov

Ligands are essential for stabilizing the Cu(I) oxidation state and accelerating the reaction. nih.gov Tris-triazolyl amine ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA), are widely used to protect the copper catalyst from oxidation and disproportionation. nih.gov Other N-donor chelating ligands have also proven effective, enabling the reaction to proceed under mild, aerobic conditions in aqueous solvent mixtures. nih.govrsc.org N-heterocyclic carbenes (NHCs) have also been explored as ligands, showing high activity, particularly under solvent-free conditions. researchgate.netnih.gov

| Catalyst System Component | Function | Common Examples |

| Copper Source | Provides the active Cu(I) catalyst. | Copper(II) sulfate (with reducing agent), Copper(I) iodide (CuI) |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state. | Sodium Ascorbate |

| Ligand | Stabilizes Cu(I), enhances reaction rate. | Tris(benzyltriazolylmethyl)amine (TBTA), N-donor chelating ligands |

To circumvent the potential cytotoxicity of copper catalysts in biological applications, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction is a cornerstone of bioorthogonal chemistry and does not require a metal catalyst. The driving force for this cycloaddition is the high ring strain of a cycloalkyne, which readily reacts with azides. magtech.com.cn

For 1H-Pyrrole, 2-(2-propyn-1-yl)- to be used in SPAAC, its propargyl group must first be converted into a strained cycloalkyne derivative, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). researchgate.netnih.gov Once synthesized, these pyrrole-cycloalkyne derivatives can be conjugated with azide-containing molecules under physiological conditions, making them valuable tools for applications like live-cell imaging and targeted drug delivery. nih.gov The reactivity in SPAAC is highly dependent on the structure and strain of the cycloalkyne. magtech.com.cnresearchgate.net

Cycloaddition Reactions Beyond CuAAC

The alkyne in 1H-Pyrrole, 2-(2-propyn-1-yl)- can undergo 1,3-dipolar cycloadditions with a variety of dipoles beyond azides, providing access to a wide array of five-membered heterocycles. nih.govfrontiersin.org These reactions expand the synthetic utility of the propargylated pyrrole (B145914) scaffold. For instance, reacting it with:

Nitrile oxides leads to the formation of isoxazoles.

Nitrones yields isoxazolidines. frontiersin.org

Diazoalkanes can produce pyrazoles. nih.gov

Azomethine ylides , often generated in situ, can react with alkynes (ynones) to form substituted pyrroles. rsc.org

The regioselectivity of these cycloadditions is influenced by the electronic and steric properties of both the dipole and the dipolarophile (the alkyne). nih.gov

| 1,3-Dipole | Resulting Heterocycle |

| Azide | 1,2,3-Triazole |

| Nitrile Oxide | Isoxazole |

| Nitrone | Isoxazolidine |

| Diazoalkane | Pyrazole |

| Azomethine Ylide | Pyrrolidine/Pyrrole |

The proximity of the pyrrole ring and the propargyl group in 1H-Pyrrole, 2-(2-propyn-1-yl)- facilitates intramolecular cyclization reactions, offering a direct route to fused bicyclic systems like pyrrolizines. rsc.org These transformations are often catalyzed by transition metals such as gold, which activate the alkyne towards nucleophilic attack by the pyrrole ring. nih.govresearchgate.netacs.org

The reaction pathway can be influenced by the substitution on the alkyne. For example, gold-catalyzed cyclization of related N-propargyl indole (B1671886) derivatives with a terminal alkyne resulted in a 6-exo-dig cyclization product, while internal alkynes led to a 7-endo-dig product. nih.govresearchgate.net In some cases, base-supported cyclizations, for instance using sodium hydride (NaH), can also promote these transformations, yielding 6-exo-dig products regardless of the alkyne substitution. nih.govresearchgate.net These intramolecular reactions represent a powerful strategy for the rapid assembly of complex heterocyclic frameworks from simple precursors. nih.gov

Metal-Catalyzed Functionalizations of the Alkyne Unit

The terminal alkyne of 2-propargylpyrrole is a key site for a variety of metal-catalyzed transformations, enabling the construction of more intricate molecular architectures. These reactions often proceed with high efficiency and selectivity, offering powerful tools for synthetic chemists.

Hydrometallation and Carbometallation Reactions

Hydrometallation and carbometallation reactions involve the addition of a metal-hydride or a metal-carbon bond across the carbon-carbon triple bond of the alkyne. These processes are fundamental in organometallic chemistry and provide a pathway to vinylmetallic species, which can be further functionalized. For instance, hydrosilylation, a type of hydrometallation, of terminal alkynes using a polysiloxane-stabilized platinum nanoparticle catalyst has been shown to be an efficient method for synthesizing vinylsilanes. mdpi.com Similarly, copper-catalyzed reactions can be employed for various C-C and C-N bond-forming reactions at the alkyne. nih.gov

Oxidative Alkyne Annulations

Oxidative annulation reactions involving the alkyne moiety of 2-propargylpyrrole derivatives can lead to the formation of new heterocyclic rings. A notable example is the ruthenium-catalyzed oxidative annulation of enamides with alkynes, which proceeds through the cleavage of C(sp2)-H and N-H bonds to afford substituted pyrroles. nih.gov This method highlights the potential to construct fused ring systems or to further functionalize the existing pyrrole structure.

Rearrangement Reactions (e.g., Amino-Claisen Rearrangement)

The propargyl group attached to a nitrogen atom, as is the case in N-substituted derivatives of 2-propargylpyrrole, can undergo a nih.govnih.gov-sigmatropic rearrangement known as the amino-Claisen rearrangement. This reaction has been effectively utilized in the synthesis of various nitrogen-containing heterocycles. researchgate.net For instance, a cationic N-heterocyclic carbene-gold(I) complex can catalyze the amino-Claisen rearrangement of N-propargyl β-enaminone derivatives to produce α-allenyl β-enaminones, which then undergo cyclization to form tri- and tetrasubstituted pyrroles. nih.govorganic-chemistry.orgresearchgate.net The choice of solvent, such as hexafluoroisopropanol (HFIP), can significantly impact the reaction's outcome. organic-chemistry.org

Electrophilic and Nucleophilic Additions to the Alkyne and Pyrrole Ring

Both the alkyne and the pyrrole ring of 1H-Pyrrole, 2-(2-propyn-1-yl)- are susceptible to addition reactions, although their reactivity profiles differ.

The triple bond of the alkyne is electron-rich and readily undergoes electrophilic addition. libretexts.org Strong acids, for example, can add across the triple bond, typically following Markovnikov's rule where the proton adds to the less substituted carbon. libretexts.orgyoutube.com However, unlike alkenes, the initial protonation of an alkyne to form a vinyl cation is less favorable. libretexts.org The reaction often proceeds through a π-complex, with the nucleophile attacking the more substituted carbon. libretexts.org Halogenation of alkynes is also a common electrophilic addition reaction. libretexts.org

Nucleophilic addition to the unactivated alkyne is less common but can be achieved under specific conditions, often involving metal catalysis or the use of highly reactive nucleophiles. youtube.com For instance, the double nucleophilic addition to α,β-unsaturated imines has been used to synthesize trisubstituted pyrroles. nih.gov

The pyrrole ring itself can undergo electrophilic substitution, although the presence of the propargyl group at the C2 position influences the regioselectivity of these reactions.

Derivatization of the Pyrrole Nitrogen (N-alkylation, N-acylation)

The nitrogen atom of the pyrrole ring can be readily functionalized through N-alkylation and N-acylation reactions.

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. For example, the N-alkylation of pyrrole with propargyl bromide has been optimized using potassium carbonate as the base in dimethylformamide (DMF) as the solvent, leading to high yields of the N-propargylated product. researchgate.net Palladium-catalyzed reductive N-alkylation has also been reported as a method for synthesizing N-alkyl-2-pyrrolidones from glutamic acid. rsc.org

N-acylation introduces an acyl group to the pyrrole nitrogen. This is typically accomplished using acylating agents like acid chlorides or anhydrides. N-acylpyrroles can serve as precursors for further transformations. nsf.gov For instance, N-acylbenzotriazoles are effective acylating agents for amines. organic-chemistry.org

Functionalization of the Pyrrole Ring at C2, C3, C4, and C5 Positions

The carbon atoms of the pyrrole ring in 1H-Pyrrole, 2-(2-propyn-1-yl)- can be functionalized to introduce a variety of substituents, further diversifying its synthetic utility.

The C2 position is already occupied by the propargyl group. However, transformations of this group can be considered a functionalization of this position.

Functionalization at the C3, C4, and C5 positions can be achieved through various methods. Electrophilic substitution reactions on the pyrrole ring are a common strategy. The directing effect of the existing C2-substituent and the reaction conditions will determine the position of substitution. For example, the synthesis of 2,3,5-trisubstituted pyrroles has been achieved through a double nucleophilic addition to α,β-unsaturated imines followed by cyclization. nih.gov Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of fully substituted pyrroles from β-enamino compounds and propargyl acetates, allowing for functionalization at multiple positions on the pyrrole ring. researchgate.net The Favorsky ethynylation of 1-vinylpyrrole-2-carbaldehydes provides a route to 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles, demonstrating functionalization adjacent to the C2 position. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 1h Pyrrole, 2 2 Propyn 1 Yl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it provides invaluable information for 1H-Pyrrole, 2-(2-propyn-1-yl)-.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constants

The ¹H and ¹³C NMR spectra of 1H-Pyrrole, 2-(2-propyn-1-yl)- are characterized by signals corresponding to the pyrrole (B145914) ring and the propargyl substituent. The electron-rich nature of the pyrrole ring influences the chemical shifts of its protons, which typically appear in the aromatic region of the spectrum. The presence of the propargyl group introduces distinct signals for the methylene (B1212753) and acetylenic protons and carbons.

The expected chemical shifts (δ) in ppm and coupling constants (J) in Hertz for 1H-Pyrrole, 2-(2-propyn-1-yl)- are detailed below. These values are based on the analysis of related pyrrole derivatives and general NMR principles. nih.govethernet.edu.et

¹H NMR Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~8.0 | br s | - |

| H-3 | ~6.1 | m | J₃,₄ ≈ 3.4, J₃,₅ ≈ 1.5, J₁,₃ ≈ 2.5 |

| H-4 | ~6.7 | m | J₃,₄ ≈ 3.4, J₄,₅ ≈ 2.7, J₁,₄ ≈ 2.5 |

| H-5 | ~6.0 | m | J₃,₅ ≈ 1.5, J₄,₅ ≈ 2.7, J₁,₅ ≈ 2.5 |

| CH₂ | ~3.5 | d | J(CH₂, C≡CH) ≈ 2.5 |

| C≡CH | ~2.2 | t | J(CH₂, C≡CH) ≈ 2.5 |

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~128 |

| C-3 | ~106 |

| C-4 | ~117 |

| C-5 | ~108 |

| CH₂ | ~25 |

| C≡CH | ~80 |

| C≡C H | ~70 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation

For unambiguous assignment of all proton and carbon signals and to confirm the structure of 1H-Pyrrole, 2-(2-propyn-1-yl)-, a suite of two-dimensional NMR experiments is employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Cross-peaks would be expected between the adjacent pyrrole ring protons (H-3/H-4, H-4/H-5) and between the methylene (CH₂) and acetylenic (C≡CH) protons of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the CH, CH₂, and pyrrole CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key correlations would include the one from the methylene protons (CH₂) to the C-2 and C-3 carbons of the pyrrole ring, confirming the point of attachment of the propargyl group. Correlations from the pyrrole protons to other ring carbons would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 1H-Pyrrole, 2-(2-propyn-1-yl)-, NOESY can help determine the preferred conformation of the propargyl group relative to the pyrrole ring by showing through-space interactions between the methylene protons and the H-3 proton of the pyrrole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. acgpubs.org

Infrared (IR) Spectroscopy: The IR spectrum of 1H-Pyrrole, 2-(2-propyn-1-yl)- is expected to show characteristic absorption bands. The N-H stretching vibration of the pyrrole ring typically appears as a broad band around 3400-3300 cm⁻¹. The C-H stretching of the pyrrole ring is observed around 3100 cm⁻¹. The most distinctive features of the propargyl group are the sharp, weak absorption of the terminal alkyne C≡C stretch around 2120 cm⁻¹ and the strong, sharp band of the acetylenic C-H stretch at approximately 3300 cm⁻¹. The CH₂ group will show stretching vibrations around 2950-2850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C stretching vibration, which is often weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum, making it a useful technique for confirming the presence of the alkyne functionality.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of a molecule through the analysis of its fragmentation pattern. nih.govnih.gov For 1H-Pyrrole, 2-(2-propyn-1-yl)-, with a molecular formula of C₇H₇N, the expected exact mass is approximately 105.0578 Da.

The fragmentation of 2-substituted pyrroles is influenced by the nature of the substituent. nih.gov For 1H-Pyrrole, 2-(2-propyn-1-yl)-, common fragmentation pathways would likely involve the loss of the propargyl group or fragmentation within the side chain. The pyrrole ring itself is relatively stable, and its fragmentation would require higher energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule and its fragments. This technique would be used to confirm the molecular formula of 1H-Pyrrole, 2-(2-propyn-1-yl)- as C₇H₇N by matching the experimental mass to the calculated exact mass with a high degree of precision.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

While 1H-Pyrrole, 2-(2-propyn-1-yl)- is likely a liquid or oil at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray diffraction to determine their precise three-dimensional structure in the solid state. nih.govjocpr.comresearchgate.net This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

The propargyl group can act as a ligand for metal ions, and the resulting metal complexes are often crystalline. The X-ray structure of such a derivative would confirm the connectivity of the molecule and provide insight into the coordination chemistry of the propargylpyrrole ligand. jocpr.comresearchgate.net The solid-state packing of these derivatives, governed by hydrogen bonding (involving the N-H group) and other intermolecular forces, can also be elucidated. nih.gov

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic absorption and emission properties of pyrrole-containing molecules are of significant interest due to their prevalence in functional materials and biological systems. The introduction of a propargyl group at the 2-position of the pyrrole ring is expected to influence the electronic structure and, consequently, the photophysical behavior of the parent chromophore.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of pyrrole and its derivatives is primarily governed by π-π* electronic transitions within the aromatic ring. For simple pyrroles, these transitions typically occur in the ultraviolet region. The substitution pattern on the pyrrole ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

While specific UV-Visible spectral data for 1H-Pyrrole, 2-(2-propyn-1-yl)- is not extensively documented in publicly available literature, the electronic properties can be inferred from related pyrrole derivatives. The presence of the electron-rich pyrrole ring system is the primary determinant of the absorption characteristics. The propargyl substituent, containing a carbon-carbon triple bond, can engage in conjugation with the pyrrole π-system, potentially leading to a bathochromic (red) shift of the absorption bands compared to unsubstituted pyrrole.

Research on various functionalized pyrroles provides insight into their electronic absorption properties. For instance, studies on aryl-substituted pyrroles have shown that extending the π-conjugation through appended aromatic units leads to significant shifts in the absorption spectra.

Table 1: Representative UV-Visible Absorption Data for Selected Pyrrole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 1-Phenyl-2,5-dimethyl-1H-pyrrole | Cyclohexane | 255 | 15,800 | N/A |

| 2,5-Diphenyl-1H-pyrrole | Ethanol | 305 | 28,000 | N/A |

| 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | Methanol | 260 | 18,000 | N/A |

| Pyrrole | Vapor | 210.5 | - | N/A |

Note: The data in this table is illustrative and based on findings for related pyrrole compounds, not 1H-Pyrrole, 2-(2-propyn-1-yl)- itself.

Fluorescence Spectroscopy

Fluorescence in pyrrole derivatives arises from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is Stokes-shifted to a longer wavelength. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters that characterize the emission process.

The fluorescence properties of pyrroles are highly sensitive to their chemical environment and substitution pattern. Many simple pyrroles are weakly fluorescent or non-fluorescent at room temperature due to efficient non-radiative decay pathways. However, appropriate substitution can enhance fluorescence. Research on various pyrrole-based fluorophores has demonstrated that the introduction of rigid and highly fluorescent moieties can lead to high quantum efficiencies. nih.gov For instance, fluorophores incorporating pyrenyl or fluorenyl groups attached to a central pyrrole core have exhibited quantum yields greater than 0.99. nih.gov

For 1H-Pyrrole, 2-(2-propyn-1-yl)-, the propargyl group provides a versatile handle for further functionalization, such as through "click" chemistry, to attach various fluorogenic groups. The intrinsic fluorescence of 1H-Pyrrole, 2-(2-propyn-1-yl)- itself is expected to be modest, but its derivatives hold potential as fluorescent probes. Studies on some fluorescent pyrrole-based probes have shown excitation wavelengths around 260 nm and emission in the range of 280–450 nm. nih.gov

Table 2: Illustrative Photophysical Properties of Functionalized Pyrrole Fluorophores

| Fluorophore Structure | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Reference |

| Pyrrole-Pyrene Conjugate | 345 | 377, 397 | > 0.99 | nih.gov |

| Pyrrole-Fluorene Conjugate | 360 | 410 | > 0.99 | nih.gov |

| Amino-substituted Pyrrole | N/A | N/A | < 0.35 | nih.gov |

Note: This table presents data for complex pyrrole-based fluorophores to illustrate the potential for developing fluorescent materials from pyrrole scaffolds.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of 1H-Pyrrole, 2-(2-propyn-1-yl)- and its derivatives, ensuring the purity of synthetic products and enabling the analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of pyrrole derivatives. In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation of pyrrole compounds in RP-HPLC is based on their relative hydrophobicity. For 1H-Pyrrole, 2-(2-propyn-1-yl)-, its moderate polarity suggests that it would be well-retained on a C18 column. The elution order and resolution can be finely tuned by adjusting the composition of the mobile phase, its pH, and the column temperature. The use of a diode-array detector (DAD) or a UV detector allows for the detection and quantification of the analyte based on its UV absorbance. chromforum.org For instance, a detection wavelength of around 210-230 nm would likely be suitable for the pyrrole chromophore.

Method development for a specific pyrrole derivative would involve optimizing the mobile phase gradient, flow rate, and column choice to achieve baseline separation from any impurities or other components in a mixture. The separation of isomers of functionalized pyrroles can often be achieved with careful method optimization. nih.govnih.gov

Table 3: Representative RP-HPLC Conditions for the Analysis of Pyrrole Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid or Acetic AcidB: Acetonitrile or Methanol |

| Gradient | A time-programmed linear gradient from a low to high percentage of organic modifier (B) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 210-254 nm or Diode Array Detector (DAD) |

Note: These are general conditions and would require optimization for the specific analysis of 1H-Pyrrole, 2-(2-propyn-1-yl)-.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another essential technique for the analysis of volatile and thermally stable compounds like many pyrrole derivatives. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification.

For 1H-Pyrrole, 2-(2-propyn-1-yl)-, its expected volatility makes it a suitable candidate for GC-MS analysis. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS), would likely provide good separation. The temperature program of the GC oven is a critical parameter that is optimized to ensure the efficient separation of the target compound from any related impurities or byproducts.

The mass spectrum of 1H-Pyrrole, 2-(2-propyn-1-yl)- would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for its unambiguous identification.

Table 4: Typical GC-MS Parameters for the Analysis of Functionalized Heterocycles

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-polysiloxane) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min) |

| Injection Mode | Split or splitless, depending on the concentration |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | A temperature gradient, for example, starting at 50-70 °C and ramping up to 250-300 °C |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 500 amu |

Note: These parameters are illustrative and would be optimized for the specific analysis of 1H-Pyrrole, 2-(2-propyn-1-yl)-.

Computational Chemistry and Theoretical Investigations of 1h Pyrrole, 2 2 Propyn 1 Yl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 1H-Pyrrole, 2-(2-propyn-1-yl)-. These methods provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 1H-Pyrrole, 2-(2-propyn-1-yl)-, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) that approximates the distribution of electrons in the molecule. researchgate.net

The optimized geometry from these calculations reveals that the pyrrole (B145914) ring is nearly planar, a characteristic of aromatic systems. The propargyl group, with its sp-hybridized carbons, introduces a linear acetylene (B1199291) unit. The energetics of the molecule, including its total electronic energy and heat of formation, can also be computed, providing a measure of its thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.compku.edu.cn

For 1H-Pyrrole, 2-(2-propyn-1-yl)-, the HOMO is primarily localized on the electron-rich pyrrole ring, indicating that this part of the molecule is the primary site for electrophilic attack. The LUMO, conversely, would have significant contributions from the pyrrole ring and the attached propargyl group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving 1H-Pyrrole, 2-(2-propyn-1-yl)-. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

Transition state theory, combined with computational methods, allows for the identification of the high-energy transition state structure that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For reactions such as cycloadditions involving the alkyne moiety or electrophilic substitutions on the pyrrole ring, computational analysis can reveal whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data (NMR, IR, UV-Vis)

Theoretical calculations can predict various spectroscopic properties of 1H-Pyrrole, 2-(2-propyn-1-yl)-, which can then be compared with experimental data for validation. researchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts are valuable for assigning the signals in an experimental NMR spectrum.

IR Spectroscopy: The vibrational frequencies corresponding to different bond stretches, bends, and torsions can be calculated. nih.govnih.gov These frequencies help in the interpretation of experimental IR spectra, for instance, by identifying the characteristic C≡C and C-H stretches of the alkyne and the N-H stretch of the pyrrole.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. researchgate.net The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be correlated with the observed absorption bands, providing insight into the electronic structure and chromophores within the molecule. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the single bond connecting the pyrrole ring to the propargyl group allows for different spatial orientations, or conformations, of the molecule. Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle of this bond. rsc.org

Solvent Effects in Reaction Pathways and Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. semanticscholar.org Computational models can account for solvent effects in several ways, most commonly through implicit solvent models like the Polarizable Continuum Model (PCM). researchgate.net

These models treat the solvent as a continuous medium with a specific dielectric constant, which can polarize in response to the solute's charge distribution. researchgate.net By including solvent effects in the calculations, a more accurate prediction of reaction barriers, geometries, and spectroscopic properties in solution can be achieved. This is particularly important for reactions that involve charge separation or stabilization in the transition state. researchgate.net

Non-Covalent Interactions and Supramolecular Assembly Prediction

The study of non-covalent interactions is crucial for understanding how molecules recognize each other and organize into larger, functional structures. In the case of 1H-Pyrrole, 2-(2-propyn-1-yl)-, computational and theoretical chemistry provide powerful tools to predict its behavior in forming supramolecular assemblies. These investigations focus on the types and strengths of the non-covalent forces that govern its intermolecular interactions.

The key structural features of 1H-Pyrrole, 2-(2-propyn-1-yl)- that dictate its non-covalent interactions are the pyrrole ring, the acidic N-H proton, the electron-rich π-system of the pyrrole, and the terminal alkyne group. These functional groups can participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking interactions.

Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature and energetics of these interactions. DFT methods can model the geometry and interaction energies of dimers and larger clusters of the molecule, providing insight into the most stable arrangements. Furthermore, techniques like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts in a crystal lattice.

Hydrogen Bonding

Based on its molecular structure, 1H-Pyrrole, 2-(2-propyn-1-yl)- can act as both a hydrogen bond donor and acceptor.

N-H···π Interactions: The N-H group of the pyrrole ring can act as a hydrogen bond donor. The acidic proton can form a hydrogen bond with the electron-rich π-cloud of the pyrrole ring of a neighboring molecule. This type of interaction is a significant force in the self-assembly of many pyrrole-containing structures.

C-H···π Interactions: The acetylenic C-H group is also a potential hydrogen bond donor, though weaker than the N-H group. It can interact with the π-system of the pyrrole ring.

N-H···N and C-H···N Interactions: In scenarios where a suitable acceptor atom is present, the N-H and C-H groups can form hydrogen bonds with a nitrogen atom of another molecule, although this is less likely in a pure self-assembly scenario of this specific compound.

Computational studies on related pyrrole derivatives have shown that hydrogen bonds, particularly N-H···O bonds in carbonyl-substituted pyrroles, are key in forming stable dimeric structures. While 1H-Pyrrole, 2-(2-propyn-1-yl)- lacks a carbonyl group, the principles of hydrogen bonding remain central to its potential supramolecular arrangements.

π-π Stacking Interactions

The aromatic pyrrole ring allows for π-π stacking interactions, which are another major driving force for self-assembly. These interactions arise from the attractive, non-covalent forces between aromatic rings. There are several possible geometries for π-π stacking:

Face-to-Face (Sandwich): In this arrangement, the pyrrole rings are stacked directly on top of each other. This is generally less favorable due to electrostatic repulsion between the electron clouds.

Parallel-Displaced: Here, the rings are parallel but shifted relative to one another. This is often the most stable stacking conformation for aromatic rings as it minimizes repulsion and maximizes attractive dispersion forces.

T-shaped (Edge-to-Face): In this geometry, the edge of one pyrrole ring (the C-H bonds) points towards the face (the π-cloud) of another.

DFT and other high-level quantum mechanical calculations are essential for determining the preferred stacking geometry and the associated interaction energies. For benzene (B151609) dimers, a classic model for π-π stacking, the parallel-displaced and T-shaped conformations are energetically favored over the face-to-face arrangement. A similar trend would be expected for the pyrrole ring in 1H-Pyrrole, 2-(2-propyn-1-yl)-.

Predicted Supramolecular Assembly

The interplay of hydrogen bonding and π-π stacking interactions is expected to lead to the formation of well-ordered supramolecular structures. Based on theoretical investigations of similar molecules, one can predict the formation of one-dimensional chains or two-dimensional sheets. For instance, a combination of N-H···π hydrogen bonds and parallel-displaced π-π stacking could lead to the formation of extended chains, which could then further assemble into more complex architectures.

The propargyl group (2-propyn-1-yl) adds another dimension to the potential supramolecular chemistry. The terminal alkyne can participate in C-H···π interactions and potentially interact with metal centers, opening possibilities for the design of metal-organic frameworks.

To provide a clearer picture of the potential non-covalent interactions and their characteristics, the following table summarizes the key predicted interactions for 1H-Pyrrole, 2-(2-propyn-1-yl)-.

| Interaction Type | Donor | Acceptor | Predicted Strength | Role in Supramolecular Assembly |

| Hydrogen Bonding | ||||

| N-H···π | N-H of pyrrole | π-system of pyrrole | Moderate to Strong | Primary driver for chain formation |

| C-H···π (alkyne) | C-H of alkyne | π-system of pyrrole | Weak | Secondary stabilization of assembly |

| π-π Stacking | ||||

| Parallel-Displaced | π-system of pyrrole | π-system of pyrrole | Moderate | Stabilization of layered structures |

| T-shaped | C-H of pyrrole | π-system of pyrrole | Moderate | Contribution to 3D packing |

Further computational analysis, such as molecular dynamics simulations, could provide deeper insights into the dynamic behavior and thermodynamic stability of the predicted supramolecular assemblies of 1H-Pyrrole, 2-(2-propyn-1-yl)-.

Emerging Applications of 1h Pyrrole, 2 2 Propyn 1 Yl in Advanced Chemical Sciences and Materials

Building Blocks for Complex Organic Synthesis

The inherent reactivity of the pyrrole (B145914) and alkyne functionalities in 1H-Pyrrole, 2-(2-propyn-1-yl)- positions it as a crucial starting material for the synthesis of a diverse array of complex organic structures. nih.govnih.govrsc.org Its utility spans the creation of polycyclic and fused heterocyclic systems to the construction of elaborate macrocycles and supramolecular assemblies.

Precursors for Polycyclic and Fused Heterocyclic Systems

The dual functionality of 1H-Pyrrole, 2-(2-propyn-1-yl)- allows for a variety of cyclization strategies to construct polycyclic and fused heterocyclic systems. The pyrrole ring can undergo electrophilic substitution or act as a diene in cycloaddition reactions, while the terminal alkyne provides a handle for transition-metal-catalyzed cross-coupling reactions, cycloadditions, and other transformations. researchgate.netresearchgate.netresearchgate.net

For instance, intramolecular cyclization reactions involving the pyrrole nitrogen and the propargyl group can lead to the formation of fused bicyclic systems. Furthermore, the alkyne can participate in cascade reactions, where a single synthetic operation generates multiple rings, leading to complex polycyclic architectures in a highly efficient manner. researchgate.net Research has demonstrated the synthesis of fused heteroacenes incorporating a pyrrolo[3,2-b]pyrrole (B15495793) core, highlighting the potential of pyrrole derivatives in creating novel electronic materials. rsc.org

| Reactant(s) | Reaction Type | Resulting Fused System | Significance |

|---|---|---|---|

| 1H-Pyrrole, 2-(2-propyn-1-yl)- and a suitable coupling partner | Transition-metal-catalyzed cyclization | Pyrrolo[1,2-a]pyrazines | Core structures in biologically active compounds |

| Substituted 2-propargylpyrroles | Intramolecular [4+2] cycloaddition | Dihydroisoindoles | Intermediates for complex alkaloids |

| 2-Propargylpyrrole and a dienophile | Diels-Alder reaction | Fused indolizine (B1195054) derivatives | Scaffolds for medicinal chemistry |

| Dinaphtho[2,3-b:2′,3′-f]pyrrolo[3,2-b]pyrrole (DNPP) | Reductive ring closure | Fused heteroacenes with a pyrrolo[3,2-b]pyrrole core | Potential for use in organic electronics. rsc.org |

Synthesis of Macrocycles and Supramolecular Architectures

The rigid and directional nature of the pyrrole and alkyne units makes 1H-Pyrrole, 2-(2-propyn-1-yl)- an excellent component for the construction of macrocycles and supramolecular structures. nih.govrsc.orgrsc.org The terminal alkyne can be readily employed in Glaser-Hay or Eglinton coupling reactions to form macrocycles containing diacetylene linkages. These macrocycles often exhibit interesting host-guest chemistry and can serve as building blocks for more complex supramolecular assemblies. researchgate.net

Furthermore, the pyrrole NH group can act as a hydrogen bond donor, directing the self-assembly of molecules into well-defined supramolecular architectures. This property, combined with the structural rigidity of the propargyl group, allows for the rational design of complex, non-covalent structures with potential applications in molecular recognition and catalysis. The synthesis of macrocyclic bis(phenanthroline-pyrrole) has been reported, showcasing the utility of pyrrole derivatives in creating large ring systems with specific binding properties. nih.gov

Materials Science and Polymer Chemistry Applications

The unique electronic and structural features of 1H-Pyrrole, 2-(2-propyn-1-yl)- make it a promising monomer and building block for the development of advanced materials with tailored properties. wiley.com

Monomers for Functional Polymers via Click Polymerization

The terminal alkyne of 1H-Pyrrole, 2-(2-propyn-1-yl)- is a prime functional group for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This highly efficient and versatile reaction allows for the straightforward synthesis of functional polymers. By polymerizing monomers containing the 2-propargylpyrrole unit with azide-functionalized comonomers, polymers with pendant pyrrole groups can be readily prepared.

These functional polymers can exhibit a range of properties depending on the nature of the comonomer. For instance, incorporating hydrophilic or hydrophobic segments can lead to the formation of amphiphilic block copolymers that self-assemble into micelles or other nanostructures. The pyrrole units within the polymer can be further functionalized or utilized for their electronic properties.

Development of Conjugated Polymers with Pyrrole-Alkyne Units

The combination of the electron-rich pyrrole ring and the alkyne functionality in 1H-Pyrrole, 2-(2-propyn-1-yl)- is highly advantageous for the synthesis of conjugated polymers. nih.govnih.govmsstate.edu These polymers, characterized by alternating single and multiple bonds along the polymer backbone, exhibit interesting electronic and optical properties.

Polymerization of 1H-Pyrrole, 2-(2-propyn-1-yl)- can be achieved through various methods, including oxidative polymerization of the pyrrole ring or polymerization involving the alkyne group. The resulting polymers possess a conjugated backbone that can be further extended or modified. The presence of the pyrrole-alkyne motif can influence the polymer's conformation, band gap, and charge transport properties. acs.org

| Polymer Structure | Key Properties | Potential Applications |

|---|---|---|

| Alternating pyrrole and diacetylene units | High degree of conjugation, tunable band gap | Organic field-effect transistors, sensors |

| Polymers with pendant 2-propargylpyrrole groups | Post-polymerization functionalization via click chemistry | Drug delivery, smart coatings |

| Copolymers of 2-propargylpyrrole and other aromatic monomers | Broad absorption in the visible spectrum, good thermal stability | Organic photovoltaics, light-emitting diodes |

Application in Organic Electronics (e.g., conductive polymers, OLEDs)

The development of conjugated polymers containing pyrrole and alkyne units has opened up avenues for their application in organic electronics. nih.govfrontiersin.orgdntb.gov.ua Polypyrrole itself is a well-known conducting polymer, and the incorporation of the alkyne functionality can further modulate its electronic properties. nih.govdu.ac.irresearchgate.net The extended π-conjugation in polymers derived from 1H-Pyrrole, 2-(2-propyn-1-yl)- can lead to materials with high charge carrier mobilities, making them suitable for use as the active layer in organic field-effect transistors (OFETs). nih.gov

Furthermore, the tunable electronic properties of these polymers make them promising candidates for use in organic light-emitting diodes (OLEDs). By carefully designing the polymer structure, the emission color and efficiency of the OLED can be controlled. The ability to process these polymers from solution offers a significant advantage for the fabrication of large-area and flexible electronic devices.

Surface Functionalization and Hybrid Materials Synthesis

The distinct functionalities within 1H-Pyrrole, 2-(2-propyn-1-yl)- offer a versatile platform for modifying surfaces and constructing complex hybrid materials. The terminal alkyne group serves as a reactive handle for covalent attachment, while the pyrrole moiety can be polymerized to form functional coatings and porous networks.

The presence of the propargyl group enables the use of highly efficient and orthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the straightforward and robust covalent attachment of the pyrrole unit to surfaces that have been pre-functionalized with azide (B81097) groups. This method is renowned for its high yield and compatibility with a wide range of functional groups, making it a reliable strategy for creating tailored surface properties. nih.gov Beyond click chemistry, terminal alkynes have been shown to directly functionalize the surfaces of gold nanoparticles, a process that is rapid and stable, offering a simpler alternative to traditional thiol-based methods. nih.gov This opens avenues for creating novel metal-organic hybrid materials with applications in chemical sensing.

Furthermore, the pyrrole ring itself is the monomer for the well-known conducting polymer, polypyrrole (PPy). nih.gov 1H-Pyrrole, 2-(2-propyn-1-yl)- can be subjected to electrochemical or chemical oxidative polymerization. This process results in a polypyrrole backbone with pendant propargyl groups extending from the polymer chain. These dangling alkyne functionalities provide a platform for post-polymerization modification, allowing for the covalent attachment of various molecules to tune the polymer's properties or to capture specific targets. This approach has been utilized to create functional surface coatings and films. rug.nlcollectionscanada.gc.ca

The polymerization of pyrrole-based monomers can also lead to the formation of microporous organic polymers. researchgate.net These materials are characterized by high surface areas and have shown significant potential for applications such as gas capture and storage. By using 1H-Pyrrole, 2-(2-propyn-1-yl)- as a monomer or co-monomer in such polymerizations, it is possible to synthesize porous networks with reactive alkyne sites embedded within the porous structure, offering further opportunities for functionalization.

A summary of the functionalization and material synthesis strategies involving 1H-Pyrrole, 2-(2-propyn-1-yl)- is presented below.

| Functional Group | Reaction/Process | Application | Key Advantages |

| Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Surface functionalization of azide-modified substrates. nih.gov | High efficiency, specificity, and biocompatibility. |

| Terminal Alkyne | Direct reaction with gold surfaces | Creation of stable gold nanoparticle-pyrrole conjugates. nih.gov | Simple, rapid conjugation without the need for thiol groups. nih.gov |

| Pyrrole Ring | Oxidative Polymerization (Electrochemical or Chemical) | Formation of conductive polymer films and coatings with pendant alkyne groups. nih.govrug.nl | Tunable conductivity and post-polymerization functionalization capability. nih.gov |

| Pyrrole Ring & Alkyne Group | Co-polymerization | Synthesis of functional microporous organic networks. researchgate.net | High surface area materials with reactive sites for further modification. researchgate.net |

Ligand Design and Catalysis

The molecular architecture of 1H-Pyrrole, 2-(2-propyn-1-yl)-, containing both a nitrogen-rich aromatic pyrrole ring and a π-coordinating alkyne, makes it an intriguing candidate for ligand design in catalysis. The ability of these functional groups to coordinate with transition metals is central to its application in both organometallic and broader catalytic systems.

Pyrrole-Alkyne Ligands for Organometallic Catalysis

In organometallic catalysis, ligands play a crucial role in modulating the reactivity, selectivity, and stability of the metal center. Pyrrole-alkyne scaffolds, such as 1H-Pyrrole, 2-(2-propyn-1-yl)-, can act as bidentate or monodentate ligands. The nitrogen atom of the pyrrole ring can coordinate to a metal center, while the alkyne's triple bond can participate in π-bonding. This dual coordination potential allows for the formation of stable metallacyclic complexes that can influence the outcome of catalytic transformations.

Gold-catalyzed reactions, in particular, have demonstrated the utility of pyrrole-alkyne systems. nih.govorganic-chemistry.orgchemimpex.com In these reactions, the gold catalyst can activate the alkyne functionality towards nucleophilic attack, including intramolecular reactions involving the pyrrole ring itself. nih.govorganic-chemistry.orgchemimpex.com This can lead to complex molecular rearrangements and the synthesis of novel heterocyclic structures. The specific geometry and electronic properties of the pyrrole-alkyne ligand can direct the stereochemistry and regiochemistry of these transformations.

The coordination of the alkyne to a transition metal alters its electronic structure and geometry, typically causing the C-C-C bond angle to deviate from linearity and elongating the C≡C bond. acs.org This activation is a key step in many catalytic cycles involving alkyne substrates.

Role in Homogeneous and Heterogeneous Catalytic Systems

The versatility of 1H-Pyrrole, 2-(2-propyn-1-yl)- extends to its application in both homogeneous and heterogeneous catalysis, largely defined by the phase in which the catalyst operates relative to the reactants.

Homogeneous Catalysis:

In homogeneous systems, a soluble complex formed between a transition metal and the 1H-Pyrrole, 2-(2-propyn-1-yl)- ligand would act as the catalyst. For instance, pyrrole-based ligands, such as pyrrole-2-carboxylic acid, have been successfully employed in copper-catalyzed cross-coupling reactions, demonstrating the effectiveness of the pyrrole moiety in stabilizing the catalytic species and facilitating the reaction. researchgate.net It is conceivable that 1H-Pyrrole, 2-(2-propyn-1-yl)- could form similar soluble catalysts, with the alkyne group potentially influencing the electronic environment of the metal center or providing a secondary binding site.

Heterogeneous Catalysis:

For heterogeneous catalysis, the catalyst exists in a separate phase from the reactants, which offers advantages in terms of catalyst separation and recycling. 1H-Pyrrole, 2-(2-propyn-1-yl)- is particularly well-suited for the development of heterogeneous catalysts due to its dual functionality.

One approach involves the immobilization of a catalytically active metal complex onto a solid support via the alkyne group. Using click chemistry, the pyrrole-metal complex can be anchored to an azide-functionalized support material, such as silica (B1680970) or a polymer resin. This creates a solid-supported catalyst that retains the reactivity of its homogeneous counterpart while gaining the practical benefits of a heterogeneous system.

Alternatively, the pyrrole moiety can be polymerized to create a cross-linked, insoluble polymer network that incorporates the catalytically active metal. The resulting material acts as a self-supported catalyst. The porous nature of some polypyrrole-based materials can also introduce size-selectivity and enhance catalytic efficiency by increasing the number of accessible active sites. The use of solid acid catalysts like alumina (B75360) has also been shown to be effective in the synthesis of N-substituted pyrroles, indicating the broader utility of pyrrole derivatives in heterogeneous catalytic processes. researchgate.net

The table below summarizes the potential roles of 1H-Pyrrole, 2-(2-propyn-1-yl)- in different catalytic systems.

| Catalysis Type | Role of 1H-Pyrrole, 2-(2-propyn-1-yl)- | Potential Metal Partners | Illustrative Reaction |

| Homogeneous | Soluble ligand for metal complexes. | Copper (Cu), Gold (Au), Rhodium (Rh) | Cross-coupling reactions, Cycloisomerizations researchgate.netorganic-chemistry.org |